molecular formula C9H8N2 B1603716 8-Methylquinazoline CAS No. 7557-03-1

8-Methylquinazoline

Cat. No.: B1603716
CAS No.: 7557-03-1
M. Wt: 144.17 g/mol
InChI Key: KKASWOGQJXWOHK-UHFFFAOYSA-N
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Description

8-Methylquinazoline is an organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinazoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with formic acid can yield dihydroquinazoline, which can then be oxidized to form quinazoline derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the rapid formation of quinazoline derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes.

Chemical Reactions Analysis

Types of Reactions

8-Methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways related to cancer . The binding of these compounds to the active site of the enzyme can block its activity, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKASWOGQJXWOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617818
Record name 8-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7557-03-1
Record name 8-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-Chloro-8-methylquinazoline (45 g, 0.252 mol) in DCM (700 mL) under N2 was added p-toluenesulfonylhydrazide (65.9 g, 0.353 mol) in portions. The reaction mixture was heated at 45° C. for 12 h. The reaction completion was monitored by LCMS and TLC. After completion, the reaction mixture was cooled to RT, the solvent evaporated to dryness and the resulted residue redissolved in EtOH (500 mL) and added 2N NaOH solution (300 mL) and refluxed for 6 h. After confirming by LCMS, the reaction mixture was cooled to RT and extracted with MTBE (3×600 mL). The combined organic layers were washed with brine solution, dried over sodium sulfate and concentrated under vacuum. The resulted residue was filtered through column chromatography using neutralized silica gel (60-120 mesh) and pet ether/ethyl acetate as an elutent to yield (15 g, 27% yield) of the titled compound as a low melting yellow solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.54 (s, 1H), 9.31 (s, 1H), 7.97-7.94 (dd, J=8.8, 8.1 Hz, 1H), 7.87-7.84 (m, 1H), 7.65-7.62 (d, J=15.2 Hz, 1H), 2.67 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonylhydrazide
Quantity
65.9 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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